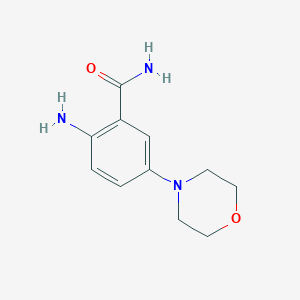![molecular formula C10H15FO4S B2670524 Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate CAS No. 2137779-76-9](/img/structure/B2670524.png)
Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate is a chemical compound with the molecular formula C10H15FO4S. It is known for its unique bicyclic structure, which includes a fluorosulfonyl group and a carboxylate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I). The reaction conditions often include mild temperatures and specific solvents to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the fluorosulfonyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted bicyclic compounds .
Aplicaciones Científicas De Investigación
Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate involves its interaction with molecular targets through its fluorosulfonyl and carboxylate groups. These interactions can modulate biological pathways and enzyme activities, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but lack the fluorosulfonyl and carboxylate groups.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a different ring structure but similar functional groups
Uniqueness
Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate is unique due to its combination of a bicyclic structure with a fluorosulfonyl group, which imparts distinct chemical reactivity and potential biological activity .
Propiedades
IUPAC Name |
ethyl 3-fluorosulfonylbicyclo[4.1.0]heptane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO4S/c1-2-15-10(12)9-7-4-3-6(5-8(7)9)16(11,13)14/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFBVEYAMDVOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CC(CC2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethoxyphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide](/img/structure/B2670448.png)
![N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonamide](/img/structure/B2670449.png)
![N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2670450.png)
![2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpyridine-4-carboxamide](/img/structure/B2670452.png)

![tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2670457.png)
![4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B2670458.png)





